3-(1H-pyrazol-1-ylmethyl)piperidine dihydrochloride 3-(1H-pyrazol-1-ylmethyl)piperidine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13501344
InChI: InChI=1S/C9H15N3.2ClH/c1-3-9(7-10-4-1)8-12-6-2-5-11-12;;/h2,5-6,9-10H,1,3-4,7-8H2;2*1H
SMILES: C1CC(CNC1)CN2C=CC=N2.Cl.Cl
Molecular Formula: C9H17Cl2N3
Molecular Weight: 238.15 g/mol

3-(1H-pyrazol-1-ylmethyl)piperidine dihydrochloride

CAS No.:

Cat. No.: VC13501344

Molecular Formula: C9H17Cl2N3

Molecular Weight: 238.15 g/mol

* For research use only. Not for human or veterinary use.

3-(1H-pyrazol-1-ylmethyl)piperidine dihydrochloride -

Specification

Molecular Formula C9H17Cl2N3
Molecular Weight 238.15 g/mol
IUPAC Name 3-(pyrazol-1-ylmethyl)piperidine;dihydrochloride
Standard InChI InChI=1S/C9H15N3.2ClH/c1-3-9(7-10-4-1)8-12-6-2-5-11-12;;/h2,5-6,9-10H,1,3-4,7-8H2;2*1H
Standard InChI Key UVEIHOLLJPRKGC-UHFFFAOYSA-N
SMILES C1CC(CNC1)CN2C=CC=N2.Cl.Cl
Canonical SMILES C1CC(CNC1)CN2C=CC=N2.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a six-membered piperidine ring substituted at the 3-position with a pyrazole group linked via a methylene (-CH₂-) bridge. The dihydrochloride salt form enhances its solubility in polar solvents, a critical factor for bioavailability in pharmacological contexts. The IUPAC name, 3-(pyrazol-1-ylmethyl)piperidine dihydrochloride, reflects this substitution pattern, while the SMILES notation (C1CC(CNC1)CN2C=CC=N2.Cl.Cl) and InChIKey (UVEIHOLLJPRKGC-UHFFFAOYSA-N) provide precise representations of its connectivity and stereoelectronic features.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₇Cl₂N₃
Molecular Weight238.15 g/mol
IUPAC Name3-(pyrazol-1-ylmethyl)piperidine dihydrochloride
SMILESC1CC(CNC1)CN2C=CC=N2.Cl.Cl
InChIKeyUVEIHOLLJPRKGC-UHFFFAOYSA-N

Synthesis and Preparation

General Synthetic Strategy

The synthesis of 3-(1H-pyrazol-1-ylmethyl)piperidine dihydrochloride typically involves alkylation or coupling reactions between pyrazole derivatives and functionalized piperidine precursors. A common approach includes:

  • Preparation of the pyrazole moiety: Pyrazole is synthesized via cyclocondensation of 1,3-diketones with hydrazines.

  • Functionalization of piperidine: Introduction of a leaving group (e.g., bromine) at the 3-position of piperidine.

  • Coupling reaction: Nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Ullmann reaction) to attach the pyrazole group via the methylene bridge.

  • Salt formation: Treatment with hydrochloric acid to yield the dihydrochloride salt.

Optimization Challenges

Key challenges include regioselectivity in pyrazole substitution and stereochemical control during piperidine functionalization. The patent literature for related piperidine derivatives, such as (R)-3-amino piperidine dihydrochloride, highlights the use of Boc protection and cyclization strategies to enhance yields . For instance, Boc protection of intermediates prevents unwanted side reactions during coupling steps, a technique potentially applicable to this compound’s synthesis .

Biological and Chemical Applications

Enzyme Inhibition

Molecular docking studies of related compounds reveal that the pyrazole nitrogen atoms participate in hydrogen bonding with catalytic residues of enzymes such as cyclooxygenase-2 (COX-2) and angiotensin-converting enzyme (ACE). The methylene bridge in 3-(1H-pyrazol-1-ylmethyl)piperidine dihydrochloride may confer conformational flexibility, enabling optimal orientation within enzyme active sites.

Research Findings and Future Directions

Current Knowledge Gaps

No in vivo studies or clinical trials have been reported for this compound. Its pharmacokinetic profile (absorption, distribution, metabolism, excretion) remains uncharacterized, limiting translational applications.

Proposed Studies

  • In vitro screening against panels of disease-relevant targets (e.g., cancer cell lines, inflammatory markers).

  • Structure-activity relationship (SAR) studies to optimize the pyrazole-piperidine scaffold.

  • Scale-up synthesis using continuous flow chemistry to improve yield and purity.

Comparison with Structural Analogs

Table 2: Comparison with Related Piperidine-Pyrazole Derivatives

CompoundMolecular FormulaKey FeaturesReported Activity
3-(1H-Pyrazol-1-ylmethyl)piperidine dihydrochlorideC₉H₁₇Cl₂N₃Methylene-linked pyrazolePotential enzyme inhibition
4-(3-Methoxy-1H-pyrazol-1-yl)piperidine dihydrochlorideC₉H₁₇Cl₂N₃OMethoxy substitution on pyrazoleAnti-inflammatory
(R)-3-Amino piperidine dihydrochlorideC₅H₁₃Cl₂N₂Chiral amine functionalityDPP-IV inhibition

The position of pyrazole substitution and presence of auxiliary groups (e.g., methoxy, amino) critically influence biological activity. For example, the methoxy group in the 4-(3-methoxy...) analog enhances solubility but may reduce membrane permeability compared to the unsubstituted pyrazole in 3-(1H-pyrazol-1-ylmethyl)piperidine dihydrochloride.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator